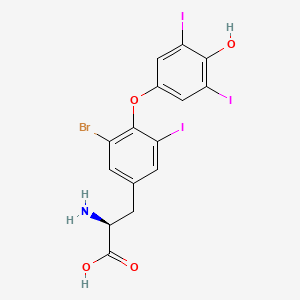
3-溴-L-甲状腺素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-L-thyroxine: is a synthetic derivative of the naturally occurring thyroid hormone, L-thyroxine It is characterized by the substitution of a bromine atom at the third position of the aromatic ring
科学研究应用
Chemistry:
3-Bromo-L-thyroxine is used as a precursor in the synthesis of other thyroid hormone analogs. It serves as a model compound for studying the effects of halogen substitution on the biological activity of thyroid hormones.
Biology:
In biological research, 3-Bromo-L-thyroxine is used to investigate the mechanisms of thyroid hormone action and metabolism. It helps in understanding the role of thyroid hormones in regulating various physiological processes.
Medicine:
The compound has potential therapeutic applications in the treatment of thyroid-related disorders. It is also used in the development of diagnostic tools for thyroid function assessment.
Industry:
In the pharmaceutical industry, 3-Bromo-L-thyroxine is used in the production of thyroid hormone analogs and related compounds. It is also employed in the quality control and standardization of thyroid hormone preparations.
作用机制
Target of Action
3-Bromo-L-thyroxine, a derivative of thyroxine (T4), primarily targets thyroid hormone receptors (TRs) . These receptors, including TRα1, TRβ1, and TRβ2, are encoded by the THRA and THRB genes . They are crucial for the regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis .
Mode of Action
3-Bromo-L-thyroxine interacts with its targets, the thyroid hormone receptors, in a similar way to thyroxine (T4). T4 is transformed into the biologically active 3’,3,5-triiodothyronine (T3) via 5’-deiodinases of thyroid hormone target cells . T3, which has a higher affinity for TRs, is considered the active form of the hormone . T3 binding changes the conformation of the ligand-binding domain, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-L-thyroxine are likely similar to those affected by thyroxine (T4) and triiodothyronine (T3). T3 in the liver induces 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA, which initiates cholesterol synthesis), increases the synthesis and release of LDL receptors (enhancing LDL-cholesterol clearance), and stimulates the activity of lipoprotein lipase and apolipoprotein AV (which play a major role in triglyceride regulation) .
Pharmacokinetics
About 70–80% of an oral dose of LT4 is absorbed from the intestine . Maximum plasma concentrations of LT4 are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered LT4, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The molecular and cellular effects of 3-Bromo-L-thyroxine’s action are likely to be similar to those of thyroxine (T4) and triiodothyronine (T3). These hormones act on nearly every cell of the body, but have a particularly strong effect on the cardiac system . Many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status .
Action Environment
The action of 3-Bromo-L-thyroxine, like other thyroid hormones, can be influenced by environmental factors such as nutritional iodine intake . Adequate nutritional iodine intake is crucial for thyroid hormone synthesis . Other factors that can alter exposure to LT4 include pregnancy, several medical conditions (especially those affecting the gut), and a number of drugs, supplements, or foodstuffs .
生化分析
Biochemical Properties
The exact biochemical properties of 3-Bromo-L-thyroxine are not well-documented. It is known that thyroid hormones, including thyroxine, play a crucial role in various biochemical reactions. They interact with numerous enzymes, proteins, and other biomolecules, influencing metabolic processes .
Cellular Effects
Thyroid hormones, including thyroxine, have significant effects on various types of cells and cellular processes They influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thyroid hormones, including thyroxine, exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thyroid hormones, including thyroxine, are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Thyroid hormones require transporter proteins to facilitate their transport across cell membranes .
Subcellular Localization
It is known that thyroxine-5′-deiodinase, an enzyme involved in the conversion of thyroxine to triiodothyronine, is localized in the microsomes of rat liver .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-L-thyroxine typically involves the bromination of L-thyroxine. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods:
Industrial production of 3-Bromo-L-thyroxine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions:
3-Bromo-L-thyroxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
相似化合物的比较
L-thyroxine: The naturally occurring thyroid hormone with iodine atoms at positions 3, 5, and 3’, 5’.
3,5-Diiodo-L-thyronine: A derivative with iodine atoms at positions 3 and 5.
3,3’,5-Triiodo-L-thyronine (T3): The active form of thyroid hormone with iodine atoms at positions 3, 3’, and 5’.
Uniqueness:
3-Bromo-L-thyroxine is unique due to the presence of a bromine atom, which can significantly influence its biological activity and metabolic stability. This substitution provides valuable insights into the structure-activity relationships of thyroid hormones and their analogs.
属性
IUPAC Name |
(2S)-2-amino-3-[3-bromo-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBERKCPNJGFB-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrI3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
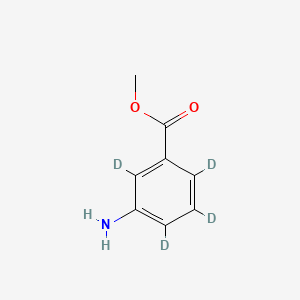

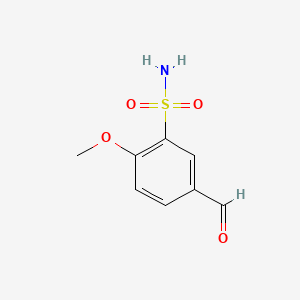
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
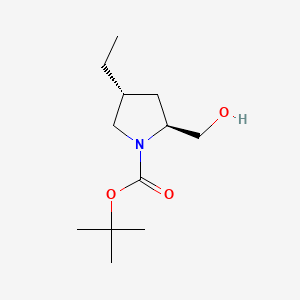
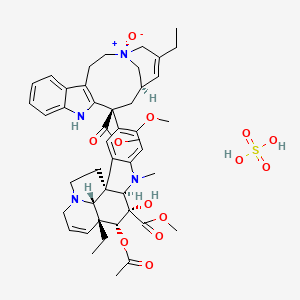
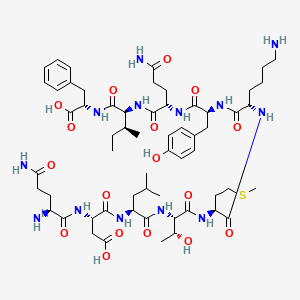
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
acetyl chloride](/img/structure/B583341.png)
